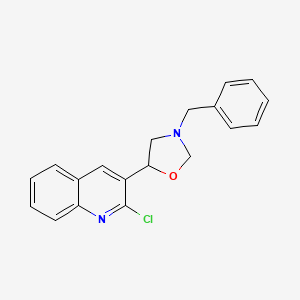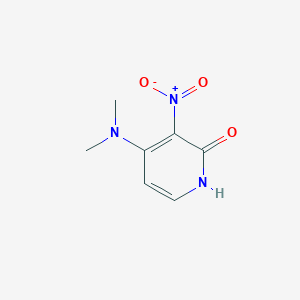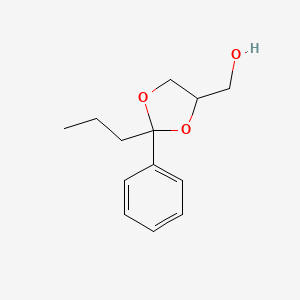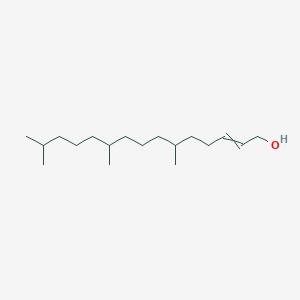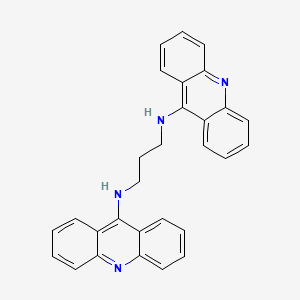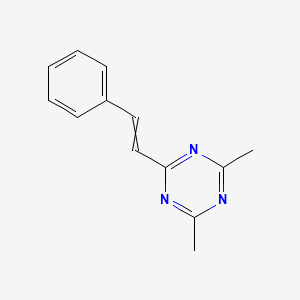
2,4-Dimethyl-6-(2-phenylethenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-(2-phenylethenyl)-1,3,5-triazine is an organic compound belonging to the triazine family It is characterized by a triazine ring substituted with two methyl groups at positions 2 and 4, and a phenylethenyl group at position 6
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-(2-phenylethenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1,3,5-triazine with styrene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the phenylethenyl group can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the phenylethenyl group to the corresponding alkane.
Substitution: The triazine ring can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Various substituted triazines depending on the nucleophile used.
科学的研究の応用
2,4-Dimethyl-6-(2-phenylethenyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in the study of enzyme interactions and inhibition due to its ability to bind to specific active sites.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,4-Dimethyl-6-(2-phenylethenyl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes or receptors. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the triazine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
- 2,4-Dimethyl-1,3,5-triazine
- 2-Phenylethenyl-1,3,5-triazine
- 2,4,6-Trimethyl-1,3,5-triazine
Comparison: 2,4-Dimethyl-6-(2-phenylethenyl)-1,3,5-triazine is unique due to the presence of both methyl and phenylethenyl groups on the triazine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for π-π interactions, which are not observed in similar compounds lacking these substituents. The presence of the phenylethenyl group also enhances its ability to participate in specific chemical reactions and biological interactions.
特性
CAS番号 |
918664-28-5 |
|---|---|
分子式 |
C13H13N3 |
分子量 |
211.26 g/mol |
IUPAC名 |
2,4-dimethyl-6-(2-phenylethenyl)-1,3,5-triazine |
InChI |
InChI=1S/C13H13N3/c1-10-14-11(2)16-13(15-10)9-8-12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChIキー |
WCSHBHQNNHJIGV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC(=N1)C=CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14176473.png)
![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
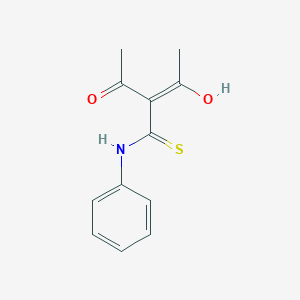
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

